Cas no 18933-71-6 (2,3-Di-O-benzyl-D-glucopyranose)

2,3-Di-O-benzyl-D-glucopyranose is a protected derivative of D-glucopyranose, where the hydroxyl groups at the 2 and 3 positions are benzylated. This modification enhances stability and selectivity in synthetic applications, particularly in glycosylation reactions and oligosaccharide synthesis. The benzyl groups serve as robust protecting groups, allowing controlled deprotection under mild conditions while preserving the integrity of other functional groups. Its high purity and well-defined structure make it a valuable intermediate in carbohydrate chemistry, enabling precise stereochemical control in the synthesis of complex glycoconjugates. The compound is widely utilized in pharmaceutical research and the development of bioactive molecules due to its reliability and versatility in multistep synthetic routes.
2,3-Di-O-benzyl-D-glucopyranose structure
18933-71-6 structure
Product Name:2,3-Di-O-benzyl-D-glucopyranose
CAS No:18933-71-6
MF:C20H24O6
MW:360.400966644287
CID:123263
PubChem ID:57370914
Update Time:2025-10-24

2,3-Di-O-benzyl-D-glucopyranose Chemical and Physical Properties

Names and Identifiers

    • Glucopyranose,2,3-di-O-benzyl-, a-D- (8CI)
    • 2,3-DI-O-BENZYL-D-GLUCOPYRANOSE
    • 2,3,5,6-TETRABROMO-4-METHYLPYRIDINE
    • 2,3-di-O-benzyl-D-glucose
    • A-D-galactpyranoside
    • Benzyl 4,6-O-Benzylidene-2,3-di-O-benzyl-
    • O2,O3-dibenzyl-D-glucose
    • 18933-71-6
    • 2,3-di-O-Benzyl-D-glycopyranose
    • W-201690
    • (3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxane-2,5-diol
    • (3R,4S,5R,6R)-3,4-Bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,5-diol
    • 55286-94-7
    • DTXSID20724817
    • 2,3-Di-O-benzyl-D-glucopyranose
    • Inchi: 1S/C20H24O6/c21-11-16-17(22)18(24-12-14-7-3-1-4-8-14)19(20(23)26-16)25-13-15-9-5-2-6-10-15/h1-10,16-23H,11-13H2/t16-,17-,18+,19-,20?/m1/s1
    • InChI Key: SEJPLCXOYKLKOZ-QUIYGKKVSA-N
    • SMILES: O1C([C@@H]([C@H]([C@@H]([C@H]1CO)O)OCC1C=CC=CC=1)OCC1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 360.15700
  • Monoisotopic Mass: 360.15728848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 88.4Ų

Experimental Properties

  • PSA: 88.38000
  • LogP: 1.22760

2,3-Di-O-benzyl-D-glucopyranose Pricemore >>

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Additional information on 2,3-Di-O-benzyl-D-glucopyranose

Comprehensive Overview of 2,3-Di-O-benzyl-D-glucopyranose (CAS No. 18933-71-6): Properties, Applications, and Industry Insights

2,3-Di-O-benzyl-D-glucopyranose (CAS No. 18933-71-6) is a chemically modified sugar derivative widely utilized in organic synthesis, pharmaceutical research, and carbohydrate chemistry. This compound, characterized by its benzyl-protected hydroxyl groups, plays a pivotal role in the selective functionalization of glucose, making it indispensable for advanced glycosylation reactions. Its molecular structure, featuring a D-glucopyranose core with benzyl ethers at the 2- and 3-positions, offers unique reactivity and stability under diverse synthetic conditions.

In recent years, the demand for protected sugar derivatives like 2,3-Di-O-benzyl-D-glucopyranose has surged due to their applications in glycoconjugate synthesis and drug development. Researchers frequently search for "benzyl-protected glucose derivatives" or "CAS 18933-71-6 uses," reflecting its relevance in designing antiviral agents, vaccine adjuvants, and enzyme inhibitors. The compound’s ability to serve as a chiral building block aligns with the growing interest in stereoselective synthesis and green chemistry.

The synthesis of 2,3-Di-O-benzyl-D-glucopyranose typically involves the selective benzylation of D-glucose, followed by purification via chromatography. Its high purity (>98%) and compatibility with microwave-assisted reactions make it a favorite among chemists exploring time-efficient methodologies. Notably, its stability in acidic and basic media allows for versatile applications in multi-step organic transformations.

From an industrial perspective, 18933-71-6 is often discussed in forums focusing on "scalable carbohydrate chemistry" and "cost-effective protecting groups." Its role in producing oligosaccharides and glycosides is critical for biotechnology sectors, particularly in developing biomimetic materials and targeted drug delivery systems. The compound’s low toxicity profile further enhances its appeal for biomedical applications.

Emerging trends highlight the integration of 2,3-Di-O-benzyl-D-glucopyranose in click chemistry and metal-catalyzed reactions, addressing queries like "how to optimize glycosylation yields." Its compatibility with continuous flow systems also positions it as a candidate for industrial automation in API manufacturing. Additionally, its use in glycosidase inhibitor studies resonates with searches related to "diabetes research chemicals."

Quality control of CAS 18933-71-6 involves rigorous HPLC and NMR analysis, ensuring compliance with GMP standards. Suppliers often emphasize its anhydrous form and long shelf life, catering to laboratories prioritizing reproducible results. Environmental considerations, such as biodegradable protecting groups, are also driving innovations in its synthetic pathways.

In summary, 2,3-Di-O-benzyl-D-glucopyranose remains a cornerstone in modern synthetic chemistry, bridging gaps between academic research and industrial applications. Its adaptability to cutting-edge technologies and alignment with sustainable practices ensure its continued prominence in scientific literature and commercial catalogs.

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